LG100754

Descripción general

Descripción

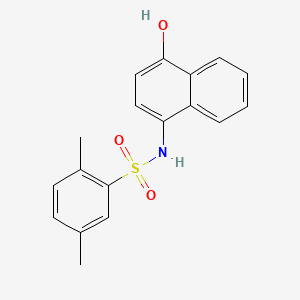

LG 100754 is a ligand of retinoid X receptor (RXR) that modulates the activity of RXR dimers. It acts as an antagonist towards RXR homodimers but as an agonist of heterodimers consisting of RXR and retinoic acid receptor (RAR) or PPARs. LG 100754, at 1 µM, is a weak agonist of RXR-PPARγ but strongly enhances signaling through the heterodimer in response to PPARγ ligands, including rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2.4 Through this action, LG 100754 decreases glucose levels and relieves insulin resistance in mice.

CD 3159 is a retinoic acid receptors antagonist & agonist; a mixed function retinoid whose activity is dimer-selective.

Aplicaciones Científicas De Investigación

Función en los receptores de ácido retinoico (RAR) y los receptores nucleares de retinoides X (RXR)

Se ha informado que LG100754 actúa como un 'ligando fantasma' que activa RAR en un contexto celular . Media su efecto como un antagonista completo de RXR . Esto es significativo porque los RAR y los RXR son moduladores transcripcionales dependientes de ligandos que ejecutan su acción biológica a través de la generación de heterodimeros funcionales .

Impacto en el agonista RXR:PPARγ

This compound es un nuevo agonista de RXR:PPARγ y se ha demostrado que reduce los niveles de glucosa in vivo . No activa otros heterodimeros sensibles a LG100268 como RXR:receptor alfa X del hígado, RXR:receptor beta X del hígado, RXR:receptor de ácido biliar/receptor X de farnesoide y RXR:gen inducido por el factor de crecimiento nervioso B .

Influencia en la diferenciación de adipocitos

This compound activa las vías celulares dependientes de RXR:PPARγ, incluida la diferenciación de adipocitos . Esto es importante en el contexto de trastornos metabólicos como la obesidad y la diabetes.

Función en la mejora de la resistencia a la insulina

El tratamiento con this compound de animales db/db conduce a una mejora de la resistencia a la insulina in vivo . Esto sugiere posibles aplicaciones terapéuticas para el compuesto en el tratamiento de la diabetes.

Inhibición de la hipofosforilación del receptor de insulina mediada por TNFα

Al igual que LG100268, this compound puede bloquear la inhibición mediada por TNFα de la fosforilación del receptor de insulina (IR) en adipocitos maduros . Esto podría tener implicaciones para el manejo de la resistencia a la insulina y la diabetes tipo 2.

Potencial para la activación selectiva de RXR:PPARγ

La activación de RXR:PPARγ por LG100268 y this compound ocurre a través de diferentes mecanismos . Por lo tanto, this compound representa una nueva clase de sensibilizadores de la insulina que funcionan a través de RXR pero exhiben una mayor selectividad de heterodimeros en comparación con LG100268 .

Mecanismo De Acción

Target of Action

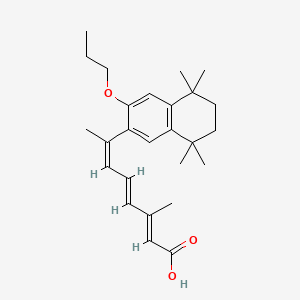

LG100754, also known as (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid, CD 3159, or LG 100754, primarily targets the Retinoic acid receptors (RARs) and Retinoid X nuclear receptors (RXRs). These are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .

Mode of Action

This compound acts as a full RXR antagonist . It has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context . The ‘phantom ligand effect’ of this compound is due to a direct binding of the ligand to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .

Biochemical Pathways

This compound triggers cellular RXR:PPARγ-dependent pathways including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Pharmacokinetics

Its ability to mediate effects as a full rxr antagonist and to activate rar in a cellular context suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of this compound’s action is the transcriptional activation of RAR/RXR . This leads to the triggering of RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Action Environment

Its ability to act as a full rxr antagonist and to activate rar in a cellular context suggests that it can function effectively in the intracellular environment .

Análisis Bioquímico

Biochemical Properties

LG100754 is known to interact with RXRs, acting as an obligate dimer partner in many signaling pathways . It has been reported to act as a full RXR antagonist . The compound this compound mediates its effect through a direct binding to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .

Cellular Effects

This compound has been shown to trigger cellular RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor . It does not activate key farnesoid X receptor and liver X receptor target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ligand binding domain (LBD) of the RARα and RXRα . Its propoxy group sterically prevents the H12 associating with the LBD, without affecting the dimerization or the active conformation of RAR .

Propiedades

IUPAC Name |

(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNODNXQAYXJFMQ-LQUSFLDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180713-37-5 | |

| Record name | CD 3159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

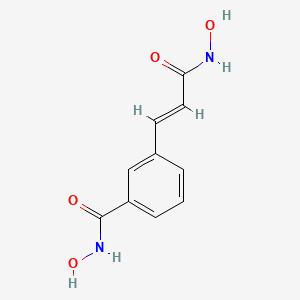

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)

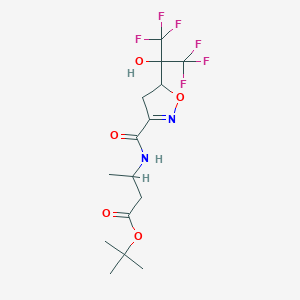

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

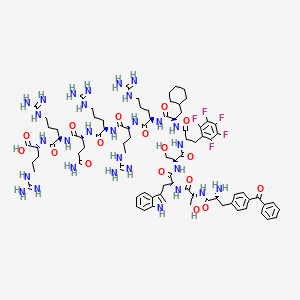

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

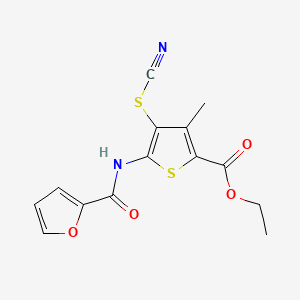

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)